tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Overview
Description
Tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentylamine core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond. The final step involves the protection of the amine group using tert-butyl carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The carbamate group can be reduced to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like halides can be used in substitution reactions, often requiring a polar aprotic solvent.
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroquinone derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials and polymers. Its chemical stability and reactivity are advantageous in creating durable and functional materials.
Mechanism of Action
The mechanism by which tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate: : Lacks the tert-butyl group, resulting in different solubility and reactivity.
Tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]ethyl}cyclopentyl)carbamate: : Similar structure but with an ethyl group instead of a methyl group, affecting its binding affinity and biological activity.
Uniqueness
The presence of the tert-butyl group in tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate provides increased steric hindrance and stability compared to similar compounds without this group. This makes it particularly useful in applications requiring robust chemical properties.
Properties
IUPAC Name |
tert-butyl N-[1-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]cyclopentyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-20(13-7-8-14-20)15-21-17(23)12-11-16-9-5-4-6-10-16/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,21,23)(H,22,24)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBVCIMTOBWLQ-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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